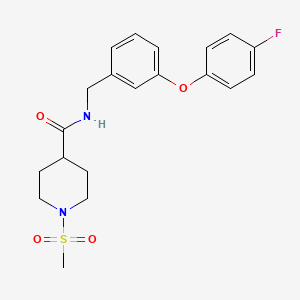

1-Methyl-3-trifluoromethanesulfinylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-Methyl-3-trifluoromethanesulfinylbenzene" is not directly mentioned in the provided papers. However, the papers do discuss various related trifluoromethyl compounds and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, trifluoromethanesulfonic acid is mentioned as a catalyst in Friedel-Crafts alkylations, indicating its reactivity in electrophilic aromatic substitution reactions . Additionally, the synthesis and properties of various fluorinated benzene derivatives are discussed, which may share some characteristics with the compound .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions, as seen in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene . Similarly, the synthesis of 3,5-bis(trifluoromethyl)phenyl sulfones is achieved through an alkylation/oxidation sequence . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl trifluoromethanesulfonate, has been studied using techniques like gas electron diffraction and quantum chemical calculations . These studies reveal conformational properties and bond angles that are likely to be relevant to the structure of "this compound" as well.

Chemical Reactions Analysis

Trifluoromethyl groups are known to influence the reactivity of aromatic compounds. For example, scandium trifluoromethanesulfonate has been used as a catalyst for hydrogen/deuterium exchange in aromatic compounds, suggesting that trifluoromethyl groups can interact with transition metals and possibly facilitate certain reactions . The reactivity of 1,3,5-trifluorotrinitrobenzene with various nucleophiles also demonstrates the potential for electrophilic aromatic substitution in trifluoromethyl-substituted benzene rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds can be quite distinct from their non-fluorinated counterparts. For instance, the electron-withdrawing nature of the trifluoromethyl group can affect the acidity, reactivity, and stability of the compound . The gas-phase structure of 1,2,4,5-tetrafluorobenzene provides information on bond lengths and angles that could be compared to those in "this compound" .

Wissenschaftliche Forschungsanwendungen

Electrophilic Reagent Applications

Reed (2010) describes the use of carborane reagents as alternatives to triflate-based electrophilic reagents, such as triflic acid and methyl triflate, for increasing the electrophilicity of reagents. This approach can protonate substrates like benzene and methylate substrates that are inert to traditional reagents, indicating the potential use of similar compounds in advanced synthetic chemistry applications (Reed, 2010).

Nucleophilic Substitution Reactions

Koshcheev et al. (2017) explored reactions of 1-(difluoromethanesulfinyl)pentafluorobenzene with various nucleophiles, demonstrating the compound's ability to undergo nucleophilic substitution, which is foundational for creating complex molecules in organic synthesis (Koshcheev, Maksimov, Platonov, & Shelkovnikov, 2017).

Supramolecular Chemistry

Wang and Hof (2012) analyzed the use of 1,3,5-triethylbenzene scaffolds in supramolecular chemistry, indicating that similar trifluoromethanesulfonyl-based compounds might be useful in designing hosts for molecular recognition, given their ability to preorganize binding elements for improved target binding (Wang & Hof, 2012).

Catalytic Applications

Castellani et al. (1996) reported on the use of scandium trifluoromethanesulphonate in the decarbonylation of aromatic aldehydes, showcasing the role of trifluoromethanesulfonate compounds in catalysis. This suggests that 1-Methyl-3-trifluoromethanesulfinylbenzene could potentially be utilized in similar catalytic processes to enhance reaction efficiencies (Castellani, Carugo, Giusti, Leopizzi, Perotti, Invernizzi, & Vidari, 1996).

Organic Synthesis and Fluorination

Alonso et al. (2005) employed 3,5-bis(trifluoromethyl)phenyl sulfones in the Julia-Kocienski olefination reaction, highlighting the importance of trifluoromethyl groups in enhancing reaction conditions and outcomes in organic synthesis. This indicates the potential utility of this compound in facilitating complex organic transformations (Alonso, Fuensanta, Nájera, & Varea, 2005).

Eigenschaften

IUPAC Name |

1-methyl-3-(trifluoromethylsulfinyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3OS/c1-6-3-2-4-7(5-6)13(12)8(9,10)11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYMQSHSFHXPIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520369.png)

![N-[2-(6-chlorohexoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2520370.png)

![Methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2520381.png)

![Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate](/img/structure/B2520389.png)